molecular formula C13H15N5O2S3 B2593665 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1001831-52-2

1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2593665
CAS No.: 1001831-52-2
M. Wt: 369.48
InChI Key: VDJNOVRXUUHXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C13H15N5O2S3 and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies and Derivatives : Researchers have developed methods for synthesizing urea derivatives, including those with 1,3,4-thiadiazol-2-yl structures. For instance, a new convenient way to synthesize 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation has been reported, highlighting efficient synthetic routes for such compounds (Li & Chen, 2008)[https://consensus.app/papers/convenient-synthesize-134‐thiadiazol‐2‐yl-derivatives-li/04b8a98e77575ea9b114fac2e2947dc9/?utm_source=chatgpt]. These methods offer advantages in reaction time and yield, showcasing the compound's versatility in chemical synthesis.

Biological Activities and Applications

Anticancer Properties : Certain derivatives of 1,3,4-thiadiazol-2-yl urea have demonstrated potent anti-CML (chronic myeloid leukemia) activity, affecting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This suggests their potential as therapeutic agents against specific types of cancer (Li et al., 2019)[https://consensus.app/papers/design-synthesis-novel-li/d317a808a40352b3ab04cb6d519a7513/?utm_source=chatgpt].

Antibacterial and Antifungal Activities : The synthesis of new heterocyclic compounds containing a sulfonamido moiety, which includes derivatives of thiadiazol-2-yl urea, has been explored for their antibacterial properties. These compounds have been found to possess significant antibacterial activities, indicating their potential use in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013)[https://consensus.app/papers/synthesis-antibacterial-evaluation-novel-heterocyclic-azab/f931469cddf151fb8e645166242c8d04/?utm_source=chatgpt].

Insecticidal Effects : Research into the insecticidal properties of thiadiazole derivatives against agricultural pests, such as the cotton leafworm, has shown promising results. This opens up potential applications in pest management and the development of new insecticides (Fadda et al., 2017)[https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt].

Properties

IUPAC Name

1-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S3/c19-10(18-5-1-2-6-18)8-22-13-17-16-12(23-13)15-11(20)14-9-4-3-7-21-9/h3-4,7H,1-2,5-6,8H2,(H2,14,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJNOVRXUUHXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.